molecular formula C22H18O5 B8153001 3,5-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenol

3,5-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenol

Cat. No.: B8153001
M. Wt: 362.4 g/mol
InChI Key: VLTYDHJSLIJWFW-UHFFFAOYSA-N
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Description

3,5-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenol is an organic compound characterized by its unique structure, which includes two 2,3-dihydro-benzo[1,4]dioxin groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenol typically involves the reaction of 3,5-dihydroxybenzaldehyde with 2,3-dihydro-benzo[1,4]dioxin in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of high-throughput reactors and automated systems can help in scaling up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3,5-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3,5-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound’s structure allows it to interact with multiple pathways, making it a versatile agent in both chemical and biological contexts.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-benzo[1,4]dioxin-6-yl)-phenol: A simpler analog with one 2,3-dihydro-benzo[1,4]dioxin group.

    3,5-Dihydroxybenzaldehyde: A precursor in the synthesis of the target compound.

    Hydroquinone: A related compound with similar redox properties.

Uniqueness

3,5-Bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenol is unique due to the presence of two 2,3-dihydro-benzo[1,4]dioxin groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

3,5-bis(2,3-dihydro-1,4-benzodioxin-6-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O5/c23-18-10-16(14-1-3-19-21(12-14)26-7-5-24-19)9-17(11-18)15-2-4-20-22(13-15)27-8-6-25-20/h1-4,9-13,23H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTYDHJSLIJWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3,5-dibromophenol (500 mg, 1.98 mmol) in dimethoxyethane (12.5 mL) was stirred for 5 minutes at room temperature under nitrogen atmosphere. Then, the solid tetrakis(triphenylphosphine)palladium(0) (496 mg, 0.43 mmol) was added at room temperature and the resulting light yellow solution was heated to 80° C. and stirred for 5 minutes. At this period, a solution of 1,4-benzodioxane-6-boronic acid (536 mg, 2.98 mmol) in ethanol (12.5 mL) was added followed by a solution of sodium carbonate (421 mg, 3.97 mmol) in water (0.5 mL). The resulting light yellow suspension was stirred for 4 h at reflux. Then, the reaction mixture was cooled to room temperature and diluted with water (20 mL) and ethyl acetate (30 mL). The two layers were separated and the aqueous layer was extracted with ethyl acetate (2×20 mL) and the combined organic extracts were washed with water (100 mL) and brine solution (100 mL). The organic layer was dried over anhydrous magnesium sulfate and filtration of the drying agent and removal of the solvent in vacuo gave the colored residue which was purified by using an ISCO 120 column, eluting with 10-30% ethyl acetate in hexanes to afford 3,5-bis-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenol (386 mg, 54%) as an amorphous light brown solid: ES(+)-HRMS m/e calculated for C22H18O5 (M+H)+ 363.1227, found 363.1226.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One
Quantity
536 mg
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
solvent
Reaction Step Two
Quantity
421 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
496 mg
Type
catalyst
Reaction Step Six

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